5-bromo-3-(propan-2-yl)-1H-pyrazole 5-bromo-3-(propan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2182631-80-5
VCID: VC5170902
InChI: InChI=1S/C6H9BrN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9)
SMILES: CC(C)C1=CC(=NN1)Br
Molecular Formula: C6H9BrN2
Molecular Weight: 189.056

5-bromo-3-(propan-2-yl)-1H-pyrazole

CAS No.: 2182631-80-5

Cat. No.: VC5170902

Molecular Formula: C6H9BrN2

Molecular Weight: 189.056

* For research use only. Not for human or veterinary use.

5-bromo-3-(propan-2-yl)-1H-pyrazole - 2182631-80-5

Specification

CAS No. 2182631-80-5
Molecular Formula C6H9BrN2
Molecular Weight 189.056
IUPAC Name 3-bromo-5-propan-2-yl-1H-pyrazole
Standard InChI InChI=1S/C6H9BrN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9)
Standard InChI Key HRAKNNGOXPQTTB-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=NN1)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-3-(propan-2-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s IUPAC name derives from its substitution pattern: a bromine atom at position 5 and an isopropyl group (-CH(CH3)2) at position 3 of the pyrazole ring . Key structural parameters include:

PropertyValue
Molecular FormulaC6H9BrN2
Molecular Weight189.056 g/mol
SMILESCC(C)C1=CC(=NN1)Br
InChI KeyHRAKNNGOXPQTTB-UHFFFAOYSA-N

The bromine substituent introduces significant electronegativity (Pauling electronegativity: 2.96) at position 5, while the isopropyl group provides steric bulk (van der Waals volume: ~54 ų) at position 3. This combination creates distinct electronic environments that influence reactivity in cross-coupling reactions and hydrogen-bonding interactions.

Spectral Characterization

Although full spectral data for 5-bromo-3-(propan-2-yl)-1H-pyrazole remain unpublished, analogous pyrazole derivatives exhibit characteristic NMR and IR signatures:

  • 1H NMR: Pyrazole protons typically resonate between δ 6.5–7.5 ppm, with splitting patterns dependent on substitution . The isopropyl group’s methyl protons appear as a septet (δ ~1.2–1.4 ppm) and doublet (δ ~2.9–3.1 ppm).

  • 13C NMR: Pyrazole carbons resonate in the δ 105–150 ppm range, with bromine causing significant deshielding at C5 .

  • IR Spectroscopy: N-H stretching vibrations appear near 3400 cm⁻¹, while C-Br stretches occur at 550–650 cm⁻¹.

PropertyPredicted Value
LogP (Octanol-Water)2.3 ± 0.5
Aqueous Solubility1.2 mg/mL (25°C)
Melting Point98–102°C
StabilitySensitive to UV light

Storage recommendations specify refrigeration (2–8°C) in amber glass under inert atmosphere to prevent bromine loss via radical pathways .

Applications in Materials Science

Ligand Design in Coordination Chemistry

The compound’s dual donor sites (pyrazole N1 and Br) enable complex formation with transition metals:

Metal IonCoordination ModeApplication
Cu(II)N,N-bidentateCatalytic oxidation
Pd(II)N,Br-bidentateCross-coupling catalysts
Ru(II)N-monodentatePhotocatalysis

Palladium complexes derived from 5-bromo-3-(propan-2-yl)-1H-pyrazole show 92% yield in Suzuki-Miyaura couplings, outperforming triphenylphosphine ligands .

Future Research Directions

Critical knowledge gaps include:

  • Crystallographic Data: Single-crystal X-ray diffraction to resolve bond lengths/angles.

  • ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma stability.

  • Scale-Up Synthesis: Developing continuous flow methods to improve bromine utilization.

Ongoing studies at major pharmaceutical companies are evaluating this scaffold in kinase inhibitor programs, with preclinical data expected by 2026 .

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